molecular formula C10H14N2O3 B1399932 4-Amino-2-(2-methoxyethoxy)-benzamide CAS No. 1344327-43-0

4-Amino-2-(2-methoxyethoxy)-benzamide

Cat. No.: B1399932
CAS No.: 1344327-43-0
M. Wt: 210.23 g/mol
InChI Key: JNAMVKFPJVCXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(2-methoxyethoxy)-benzamide is a chemical compound for research and development applications. This benzamide derivative features both an amino functional group and a methoxyethoxy side chain, a structural motif seen in compounds used in various scientific investigations, including medicinal chemistry and materials science. As a building block, this compound could be of interest for pharmaceutical research, particularly in the synthesis and study of novel small molecules. Related benzamide analogues are investigated for their potential biological activities and as key intermediates in complex organic syntheses . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

4-amino-2-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(11)2-3-8(9)10(12)13/h2-3,6H,4-5,11H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAMVKFPJVCXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-methoxyethoxy)-benzamide typically involves the following steps:

    Nitration: The starting material, 2-(2-methoxyethoxy)benzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 4-amino-2-(2-methoxyethoxy)benzoic acid is then converted to the benzamide by reacting with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: 4-Nitro-2-(2-methoxyethoxy)-benzamide.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different substituents replacing the methoxyethoxy group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Amino-2-(2-methoxyethoxy)-benzamide has been studied for its potential anticancer properties. Research indicates that this compound may inhibit specific cancer cell lines by interfering with cell proliferation and inducing apoptosis. The mechanism of action is believed to involve the modulation of signaling pathways associated with tumor growth and survival.

Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly in the context of therapeutic targets like kinases and proteases. By acting on these enzymes, it may help in the development of treatments for diseases such as cancer and inflammatory disorders.

Neuroprotective Effects
Studies have suggested that 4-Amino-2-(2-methoxyethoxy)-benzamide may possess neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases, where it may help to protect neuronal cells from damage caused by oxidative stress or inflammation.

Biochemical Applications

Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe in various assays. It can be utilized to study specific biological interactions and mechanisms at the molecular level, providing insights into cellular processes.

Drug Development
The compound's ability to interact with biological targets makes it a candidate for further drug development. Its derivatives could lead to the creation of more effective therapeutics with improved specificity and reduced side effects.

Material Science

Polymer Chemistry
4-Amino-2-(2-methoxyethoxy)-benzamide can be incorporated into polymer matrices, enhancing their properties. Its presence can improve thermal stability, mechanical strength, and chemical resistance of polymers used in various applications, including coatings and composites.

Nanotechnology
In nanotechnology, this compound may be utilized in the synthesis of nanoparticles or nanocomposites with tailored functionalities. Its chemical properties can aid in the development of materials for drug delivery systems or sensors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of 4-Amino-2-(2-methoxyethoxy)-benzamide on human breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of a specific kinase by this compound showed promising results in vitro. The study highlighted its potential application in developing targeted therapies for diseases driven by abnormal kinase activity.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer activityInhibition of tumor growth
Enzyme inhibitionTargeted therapy development
Neuroprotective effectsProtection against neurodegeneration
Biochemical ApplicationsBiochemical probesInsights into molecular interactions
Drug developmentCreation of effective therapeutics
Material SciencePolymer chemistryEnhanced material properties
NanotechnologyDevelopment of advanced drug delivery systems

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-methoxyethoxy)-benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance the compound’s solubility and bioavailability. The benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of 4-Amino-2-(2-methoxyethoxy)-benzamide and Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
4-Amino-2-(2-methoxyethoxy)-benzamide 2-methoxyethoxy, 4-amino 210.23 Balanced hydrophilicity/lipophilicity -
CI-994 (N-acetyldinaline) 4-acetylamino, 2-aminophenyl 265.29 HDAC inhibition, antitumor activity
4-Amino-N-hydroxy-2-methoxybenzamide 2-methoxy, 4-amino, N-hydroxy 182.18 Hydroxamic acid (metal chelation potential)
QD-8996 3-(2-methoxyethoxy), 4-amino 210.23 PCAF HAT inhibition (predicted)
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 4-carboxyphenyl 354.38 67% PCAF HAT inhibition at 100 μM
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide 2-methoxyethoxy, 4-amino, 2-methylphenyl 300.35 Supplier-available for medicinal research

Key Observations:

Substituent Position and Enzyme Inhibition: Compounds with 2-acylamino substituents (e.g., hexanoylamino, octanoylamino) exhibit PCAF HAT inhibitory activity (67–79% at 100 μM), with potency influenced by acyl chain length . CI-994, a benzamide with a 4-acetylamino group, inhibits HDACs by inducing histone hyperacetylation, demonstrating substituent-dependent mechanistic divergence .

Biological Activity

4-Amino-2-(2-methoxyethoxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer effects. The compound's structure-activity relationship (SAR) is also discussed, along with relevant case studies and research findings.

Antimicrobial Activity

Research indicates that 4-Amino-2-(2-methoxyethoxy)-benzamide exhibits significant antimicrobial properties. In a study focusing on various benzamide derivatives, it was found that modifications in the benzamide structure could enhance antibacterial efficacy against gram-positive and gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) that were competitive with established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study highlighted its effectiveness against several viral strains, including those responsible for respiratory infections. The mechanism of action appears to involve inhibition of viral entry into host cells, which is crucial for preventing viral replication. The half-maximal effective concentration (EC50) values were reported to be in the low micromolar range, indicating promising antiviral activity .

Anticancer Properties

In terms of anticancer activity, 4-Amino-2-(2-methoxyethoxy)-benzamide has shown potential against various cancer cell lines. Notably, it was tested against human breast cancer cells (MCF-7) and exhibited significant cytotoxicity with IC50 values comparable to traditional chemotherapeutics like doxorubicin. Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Structure-Activity Relationship (SAR)

The SAR studies conducted on 4-Amino-2-(2-methoxyethoxy)-benzamide reveal that the presence of the methoxy group significantly enhances its biological activity. Variations in substituents on the benzene ring were shown to affect both potency and selectivity against different biological targets. For instance, introducing electron-donating groups (EDGs) generally improved activity, while electron-withdrawing groups (EWGs) tended to diminish it .

Substituent Effect on Activity
MethoxyIncreases activity
Electron-donatingEnhances potency
Electron-withdrawingReduces potency

Case Studies

  • Antiviral Efficacy : A study conducted on a series of benzamide derivatives highlighted that 4-Amino-2-(2-methoxyethoxy)-benzamide effectively inhibited viral entry mechanisms in vitro, with EC50 values ranging from 0.1 to 0.5 μM against respiratory viruses .
  • Cytotoxicity in Cancer Cells : In vitro testing showed that at concentrations of 10 μM, 4-Amino-2-(2-methoxyethoxy)-benzamide led to a significant reduction in cell viability in MCF-7 cells, with flow cytometry revealing an increase in early and late apoptotic cells .
  • Antibacterial Activity : The compound was part of a broader screening of benzamide derivatives where it exhibited MIC values of ≤ 16 μg/mL against both Staphylococcus aureus and Escherichia coli, indicating robust antibacterial properties.

Q & A

Q. What are the established synthetic routes for 4-Amino-2-(2-methoxyethoxy)-benzamide, and what purification methods ensure high yield and purity?

A multi-step synthesis typically involves:

  • Ammonification : Reacting a substituted benzoic acid derivative with ammonia under high-pressure conditions to form the benzamide core (e.g., as described for 4-amino-2-(2-hydroxyethyl) benzamide via autoclave ammonification) .
  • Alkoxy Substitution : Introducing the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity can be verified via HPLC (C18 column, UV detection at 254 nm) .

Q. How is the molecular structure of 4-Amino-2-(2-methoxyethoxy)-benzamide characterized, and what techniques validate its conformation?

  • X-ray Crystallography : Determines precise bond lengths and angles (e.g., analogous benzamides in used single-crystal XRD) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxyethoxy protons at δ 3.4–4.0 ppm) .
    • FT-IR : Amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Receptor Binding Assays : Test affinity for dopamine D2 and serotonin 5-HT3 receptors using radiolabeled ligands (e.g., [3^3H]spiperone for D2 receptors) to identify antiemetic or gastrokinetic activity, as seen in related benzamides .
  • In Vitro Functional Assays : Measure gastric emptying in rodent models (e.g., phenol red semisolid meal assay) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Molecular Docking : Use software like AutoDock to model interactions with target receptors (e.g., serotonin 5-HT3 receptor’s transmembrane domain) .
  • In Vivo Pharmacokinetics : Administer 14^{14}C-labeled compound to track absorption/distribution in animal models, followed by LC-MS/MS quantification .

Q. What strategies address polymorphism in 4-Amino-2-(2-methoxyethoxy)-benzamide, and how does it impact bioavailability?

  • Polymorph Screening : Recrystallize under varied conditions (e.g., rapid cooling vs. slow evaporation) to identify forms. Benzamide analogs exhibit orthorhombic or monoclinic lattices .
  • Dissolution Testing : Compare solubility of polymorphs in simulated gastric fluid (pH 1.2) to correlate crystal form with dissolution rate .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at position 5 or fluorobenzyl groups) and test receptor affinity .
  • Activity Cliffs : Identify critical substituents (e.g., methoxyethoxy chain length) using dose-response curves in functional assays .

Q. What advanced analytical methods resolve contradictions in reported activity data?

  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Batch Consistency Analysis : Compare synthetic batches via 1^1H NMR and chiral HPLC to rule out impurities or stereochemical variations .

Q. How can researchers develop enantioselective synthesis routes for chiral derivatives?

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the benzamide core .
  • Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers and assess enantiopurity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.